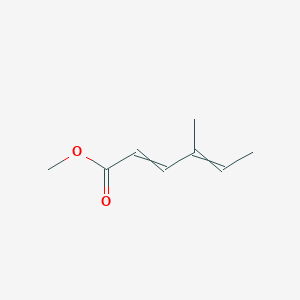

Methyl 4-methylhexa-2,4-dienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69804-81-5 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl 4-methylhexa-2,4-dienoate |

InChI |

InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-6H,1-3H3 |

InChI Key |

JMFWIGFFRXOYBK-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C=CC(=O)OC |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Methylhexa 2,4 Dienoate and Analogues

Cycloaddition Chemistry of Methyl 4-methylhexa-2,4-dienoate

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of conjugated dienes like this compound in these transformations is a subject of significant interest.

Diels-Alder Reactions and Periselectivity Studies of Dienate Esters

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. dtu.dk The reactivity and selectivity of dienoate esters in these reactions are influenced by substituents on the diene and the dienophile. For instance, studies on cyclohexadiene derivatives reacting with 1,4-benzoquinone (B44022) have shown that the position of alkyl substituents on the diene is a critical factor influencing the reaction's outcome in aqueous media. nih.gov Specifically, a more pronounced solvent effect from water was observed for dienes with two alkyl substituents on a reacting carbon atom. nih.gov

Periselectivity, the competition between different modes of pericyclic reactions (e.g., [4+2] vs. [2+2] cycloaddition), is a key aspect of these studies. In the context of aza-Diels-Alder reactions, it has been demonstrated that the periselectivity between α-oxoketenes and 1-azadienes can be influenced by the specific reactants, reaction temperature, and time, sometimes leading to an inversion of selectivity. mdpi.com Computational studies using density functional theory (DFT) have been instrumental in rationalizing these experimental observations, indicating that the selectivity is often governed by a balance of kinetic and thermodynamic factors. mdpi.com

Lewis acid catalysis can also play a significant role in controlling the regio- and stereoselectivity of Diels-Alder reactions involving dienoate esters. For example, bimetallic Lewis acids have been used to template enantioselective Diels-Alder reactions. mdpi.com Boronic acid templates have also been shown to completely control the regioselectivity in the reaction of anthrone (B1665570) with methyl 4-hydroxy-2-butenoate. mdpi.com

[2+2] Cycloaddition Pathways for Substituted Dienates

While Diels-Alder reactions are common for conjugated dienes, [2+2] cycloadditions offer a route to four-membered rings. libretexts.org Photochemical [2+2] cycloadditions are particularly effective for synthesizing strained cyclobutane (B1203170) rings. libretexts.orgrsc.org These reactions typically involve the excitation of one of the reactants to a triplet state, which then undergoes a stepwise addition to the other reactant. rsc.org For instance, the photochemical reaction of ketones with Danishefsky's diene yields oxetanes through a proposed triplet diradical intermediate. rsc.org

Transition metal catalysis can also facilitate [2+2] cycloadditions. Aryl-substituted pyridine(diimine) iron complexes, for example, have been shown to catalyze the [2+2] cycloaddition of alkenes and dienes to form vinylcyclobutanes. nih.gov Mechanistic studies suggest that the geometry of the coordinated diene is crucial for the reaction to proceed. nih.gov

Catalytic Hydrogenation of Conjugated Dienate Systems

The selective hydrogenation of conjugated dienes to monoenes is a valuable transformation in organic synthesis. The presence of multiple reactive sites in dienoate esters presents challenges in terms of chemo-, regio-, and stereoselectivity. nih.gov

Kinetic and Mechanistic Analyses in Homogeneous Catalysis (e.g., for methyl hexa-2,4-dienoate)

Homogeneous hydrogenation catalysts, particularly those based on rhodium, iridium, and ruthenium, are often used for the selective reduction of unsaturated compounds under mild conditions. wiley-vch.deyoutube.com The mechanism of these reactions has been extensively studied. For rhodium-based catalysts like Wilkinson's catalyst, the accepted mechanism often involves the initial coordination of the catalyst to the alkene (the "alkene route") or hydrogen (the "hydride route"), followed by a series of oxidative addition and reductive elimination steps. wiley-vch.deresearchgate.net

Kinetic studies are crucial for elucidating these mechanisms. qub.ac.uk For example, in the hydrogenation of cyclohexene (B86901) using certain rhodium complexes, the reaction rate has been shown to increase with the basicity of the phosphine (B1218219) ligands on the catalyst. wiley-vch.de The selective hydrogenation of dienes to monoenes can be achieved with cationic rhodium catalysts, where the diene coordinates strongly to the metal center and undergoes either 1,2- or 1,4-addition of hydrogen. wiley-vch.de

The development of high-throughput kinetic experimentation has further advanced the mechanistic understanding of homogeneous catalysis. qub.ac.uk These techniques allow for the rapid determination of empirical rate equations, providing valuable insights into the catalytic cycle and the nature of the turnover-determining intermediates. qub.ac.uk

Regio- and Stereoselective Hydrogenation Pathways

Achieving high regio- and stereoselectivity is a primary goal in the hydrogenation of conjugated dienes. The choice of catalyst and reaction conditions is paramount. For instance, certain transition metal catalysts can direct the hydrogenation to a specific double bond within the conjugated system. nih.gov

The development of catalysts for enantioselective and diastereoselective hydrogenation has been a significant area of research, particularly for the synthesis of chiral molecules. nih.govrsc.org Bidentate directing groups on the substrate can chelate to the metal catalyst, bringing it into close proximity to the target double bond and thereby controlling the regioselectivity of the hydrogenation. nih.gov

In the context of producing specific stereoisomers, the mechanism of hydrogen addition is critical. For many homogeneous catalysts, the hydrogenation occurs via a syn-addition pathway, where both hydrogen atoms add to the same face of the double bond. The stereochemistry of the resulting product is therefore determined by the way the substrate coordinates to the catalyst.

Stereoisomerization and Positional Isomerization Dynamics

The double bonds in this compound and related compounds can exist in different geometric configurations (E/Z isomers). The interconversion between these stereoisomers, as well as the migration of the double bonds along the carbon chain (positional isomerization), are important dynamic processes.

The E to Z isomerization of 1,3-dienes can be a thermodynamically uphill process. However, specialized catalytic systems have been developed to mediate this transformation. For example, a dinuclear palladium(I) complex has been shown to selectively isomerize an (E,E)-diene to its (Z,E)-isomer without the need for photoirradiation. researchgate.net This process involves the kinetic trapping of the desired isomer through a series of dinuclear elementary steps. researchgate.net

Positional isomerization, the movement of a double bond, is another key transformation. Often, the thermodynamic stability favors the formation of more substituted, internal alkenes from less substituted, terminal ones. youtube.com However, contra-thermodynamic positional isomerization, which converts an internal alkene to a terminal one, is a more challenging but highly desirable reaction. Light-driven dual photoredox and chromium catalysis has emerged as a method to achieve this, proceeding through a proposed allyl-chromium intermediate. youtube.com

The study of these isomerization dynamics is crucial for controlling the isomeric purity of dienoate esters, which can have a significant impact on their subsequent reactivity and the properties of the final products.

E/Z Geometric Isomerization Mechanisms

The E/Z configuration of the double bonds in dienoate esters is a critical factor in their chemical reactivity and can be altered through various catalytic processes. The isomerization from the thermodynamically more stable E-isomer to the Z-isomer is often challenging and requires specific catalytic systems that can provide the necessary chemical energy for this transformation. dntb.gov.ua

Palladium (Pd) complexes are notably effective for catalyzing the E/Z isomerization of alkenes. nih.gov For unactivated olefins, the mechanism is believed to proceed through a monometallic nucleopalladation pathway. nih.govscispace.com In situ kinetic analyses suggest a general sequence where the Z-alkene coordinates to the palladium catalyst, undergoes isomerization to the E-alkene complex, and then dissociates to release the E-alkene. scispace.com Deuterium-labeling experiments and DFT calculations further support an anti-nucleopalladation/β-elimination pathway for this process. nih.gov

More complex systems, such as dinuclear Pd(I)-Pd(I) complexes, have been developed for the selective isomerization of E-1,3-dienes to their Z-isomers without the need for photoirradiation. dntb.gov.ua This process involves a kinetic trapping of the Z-isomer through a sequence of dinuclear elementary steps, with the required energy being supplied by a concurrent organic reaction that shares common palladium species. dntb.gov.ua For example, a protocol for the selective E to Z isomerization of 1,3-dienes has been developed that couples the isomerization with an alkenyl C(sp²)–H arylation, which thermodynamically drives the conversion. dntb.gov.ua

Lewis acids can also influence the stereochemistry of dienoic esters. Irradiation of conjugated dienoic esters like methyl (E,E)-2,4-hexadienoate in the presence of Lewis acids such as EtAlCl₂ or BF₃ can lead to selective E,Z isomerization. osti.gov The mechanism is based on the selective excitation of the more strongly absorbing E complex and a more efficient isomerization of this excited E complex compared to the Z complex. osti.gov

Table 1: Catalytic Systems for E/Z Isomerization of Dienoate Esters and Analogues This table summarizes various catalysts and their proposed mechanisms for the geometric isomerization of conjugated dienoate esters and related dienes.

| Catalyst System | Substrate Example | Proposed Mechanism | Key Features | Citations |

|---|---|---|---|---|

| Pd(II) Complexes | Unactivated Alkenes | Monometallic anti-nucleopalladation/β-elimination | Common for unactivated olefins; proceeds via Pd-alkene complex. | nih.gov, scispace.com |

| Dinuclear Pd(I) Complex | E-1,3-Dienes | Dinuclear elementary steps with kinetic trapping | Selective E to Z isomerization without photoirradiation; energy supplied by coupled reaction. | researchgate.net, dntb.gov.ua |

| Lewis Acids (e.g., EtAlCl₂, BF₃) | Methyl (E,E)-2,4-hexadienoate | Selective excitation of E-complex | Photochemical reaction; yields thermodynamically less stable Z-isomer. | osti.gov |

| Brønsted Acids (e.g., Trifluoroacetic acid) | Methyl 2,4-hexadienoates | Photochemical 1,5-hydrogen shift followed by thermal 1,3-hydrogen shift | Leads to double-bond positional rearrangement, not E/Z isomerization. | osti.gov |

Double-Bond Positional Rearrangements

Conjugated dienes and their derivatives can undergo rearrangements that shift the position of the double bonds. These transformations often occur through pericyclic reactions, specifically sigmatropic rearrangements. fiveable.me A sigmatropic rearrangement involves the migration of a σ-bonded atom or group across a π-electron system. libretexts.orglibretexts.org

A common mechanism for such rearrangements in diene systems is a osti.govfiveable.me-hydrogen shift. libretexts.orglibretexts.org This concerted reaction involves a cyclic transition state where a hydrogen atom moves from position 1 to position 5 of the diene system, causing a reorganization of the π-bonds. For instance, irradiating conjugated esters like methyl 2,4-hexadienoates in the presence of a Brønsted acid (trifluoroacetic acid) can lead to the formation of methyl 3,4-hexadienoate. osti.gov This transformation occurs via an initial photochemical osti.govfiveable.me-hydrogen shift to form an allenic enol ester, which then undergoes an acid-catalyzed thermal fiveable.melibretexts.org-hydrogen shift. osti.gov

Allylic rearrangements can also occur, particularly during substitution reactions. pharmaguideline.com These reactions can proceed through intermediates like resonance-stabilized carbocations, where the positions of the double bonds are altered in the final product. pharmaguideline.com

Ene Reactions of Dienate Esters

The ene reaction is a pericyclic group transfer reaction involving an alkene with an allylic hydrogen (the "ene") and a π-bonded species known as the "enophile". wikipedia.orginflibnet.ac.in This reaction results in the formation of a new σ-bond, with a concurrent migration of the ene double bond and a 1,5-hydrogen shift. wikipedia.org Dienate esters can participate as the "ene" component in such reactions.

The reaction typically requires high temperatures due to a high activation energy associated with breaking the allylic C-H σ-bond. organic-chemistry.org However, the reaction can be facilitated at lower temperatures by using electron-deficient enophiles and electron-rich enes. inflibnet.ac.in Furthermore, Lewis acids can act as catalysts, enhancing the electrophilicity of the enophile and significantly increasing the reaction rate and selectivity. inflibnet.ac.inorganic-chemistry.org The mechanism for Lewis acid-catalyzed ene reactions can be either concerted, with a polar transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org

Intramolecular ene reactions are entropically favored and can be classified based on the connectivity between the ene and enophile components. wikipedia.orgthieme-connect.de These reactions are powerful tools for constructing complex cyclic systems with high stereocontrol. wikipedia.org A related process is the ene-diene cross metathesis, which can be used to synthesize substituted (2Z,4E)-dienyl esters from reactions of alkenes with dienyl esters like methyl (2Z,4E)-hexadienoate. nih.gov

Oligomerization and Dimerization Processes of Dienate Esters

Dienate esters, like other conjugated dienes, can undergo self-reaction to form dimers and, subsequently, short-chain polymers known as oligomers. A dimer is a molecule formed from two identical monomer units. youtube.com The dimerization of conjugated dienes often proceeds through a [4+2] cycloaddition, or Diels-Alder reaction, where one molecule acts as the diene and the other as the dienophile. youtube.com

For instance, cyclopentadiene (B3395910) readily dimerizes via a Diels-Alder reaction. youtube.com A similar process is observed for derivatives like di(cyclopentadienecarboxylic acid) dimethyl esters, which exist as a mixture of regioisomers formed through dimerization. nih.gov These dimerization reactions can be reversible, with the dimers breaking down into their monomeric units upon heating. nih.gov This reversible nature is crucial in the context of dynamic covalent chemistry. nih.gov

While specific studies on the oligomerization of this compound are not prevalent, the principles of dimerization can be extended. The initial dimerization can be followed by subsequent additions of monomer units to the dimer, leading to the formation of trimers, tetramers, and other oligomers. The efficiency and structure of these oligomers would depend on reaction conditions and the specific reactivity of the diene system. The analysis of dimer esters formed from monoterpene oxidation has been a subject of study, highlighting the importance of understanding these dimerization processes in various chemical systems. nih.gov

Electrophilic and Nucleophilic Addition Reactions to the Conjugated Diene System

The conjugated π-system of dienoate esters is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: Electrophilic addition to conjugated dienes like 1,3-butadiene (B125203) is a well-studied process that can yield two primary products: the 1,2-addition product and the 1,4-addition product. libretexts.orgpharmaguideline.com The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds, which forms a resonance-stabilized allylic carbocation. libretexts.orgmasterorganicchemistry.com In this intermediate, the positive charge is delocalized over two carbon atoms (C2 and C4). libretexts.org The subsequent attack by a nucleophile (e.g., Br⁻) can occur at either of these positions.

1,2-Addition: The nucleophile attacks the carbon adjacent to the site of the initial electrophilic attack (C2). masterorganicchemistry.com

1,4-Addition: The nucleophile attacks the carbon at the end of the original conjugated system (C4), which results in the formation of a new double bond between C2 and C3. masterorganicchemistry.com

The ratio of these products is often dependent on the reaction temperature, a phenomenon known as kinetic versus thermodynamic control. masterorganicchemistry.comyoutube.com

Kinetic Control (Low Temperatures): The 1,2-addition product is often favored because it forms faster. This is typically because the transition state leading to this product is lower in energy, as the attack occurs at the carbon atom that bears a greater partial positive charge in the resonance hybrid. masterorganicchemistry.comyoutube.com

Thermodynamic Control (High Temperatures): The 1,4-addition product is often more stable due to having a more substituted (and thus more stable) double bond. At higher temperatures, the reaction becomes reversible, allowing the less stable kinetic product to revert to the carbocation intermediate and eventually form the more stable thermodynamic product. masterorganicchemistry.comyoutube.com

Table 2: Comparison of 1,2- and 1,4-Electrophilic Addition to a Conjugated Diene This table outlines the key differences between the two major pathways for electrophilic addition to conjugated dienes.

| Feature | 1,2-Addition | 1,4-Addition | Citations |

|---|---|---|---|

| Product | Addition across adjacent carbons (C1, C2) | Addition across the ends of the diene system (C1, C4) | masterorganicchemistry.com |

| Double Bond | Remaining double bond is at C3-C4 | New double bond is formed at C2-C3 | masterorganicchemistry.com |

| Control | Typically the kinetic product (favored at low temperatures) | Typically the thermodynamic product (favored at high temperatures) | masterorganicchemistry.com, youtube.com |

| Reason for Favorability | Forms faster (lower activation energy) | More stable product (often more substituted double bond) | youtube.com, youtube.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 Methylhexa 2,4 Dienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 4-methylhexa-2,4-dienoate. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton NMR for Stereochemical Assignment and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy is instrumental in determining the stereochemistry of the double bonds in this compound by analyzing the coupling constants between olefinic protons. The magnitude of the vicinal coupling constant (³J) across a double bond is dependent on the dihedral angle between the coupled protons, allowing for the differentiation between E (trans) and Z (cis) isomers. For instance, a larger coupling constant is typically observed for trans-protons compared to cis-protons.

The analysis of coupling constants is crucial for assigning the relative configuration of substituents on a ring or a double bond. ipb.pt For example, in azetidine (B1206935) derivatives, Jtrans values (5.8-7.9 Hz) are consistently lower than Jcis values (8.4-8.9 Hz). ipb.pt Similarly, for azetine derivatives, cis-coupling constants are around 10 Hz, while trans-isomers show values of approximately 7 Hz. ipb.pt This principle is directly applicable to the olefinic protons in the diene system of this compound for unambiguous stereochemical assignment.

Detailed analysis of the ¹H NMR spectrum also reveals the chemical shifts of the different protons in the molecule, which are influenced by their local electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Isomers This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Proton | (2E,4E)-isomer (ppm) | (2E,4Z)-isomer (ppm) | (2Z,4E)-isomer (ppm) | (2Z,4Z)-isomer (ppm) |

|---|---|---|---|---|

| H2 | ~5.8 | ~5.8 | ~5.7 | ~5.7 |

| H3 | ~7.3 | ~7.6 | ~6.3 | ~6.5 |

| H5 | ~6.1 | ~5.6 | ~6.1 | ~5.6 |

| CH₃ (at C4) | ~1.8 | ~1.9 | ~1.8 | ~1.9 |

| CH₃ (at C6) | ~1.8 | ~1.8 | ~1.8 | ~1.8 |

| OCH₃ | ~3.7 | ~3.7 | ~3.7 | ~3.7 |

Carbon-13 NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment. youtube.com

The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift (around 160-185 ppm) due to the deshielding effect of the two oxygen atoms. youtube.com The sp² hybridized carbons of the conjugated diene system will appear in the olefinic region of the spectrum (typically 100-150 ppm). The chemical shifts of the methyl and methoxy (B1213986) carbons will be found in the upfield region of the spectrum. The electronegativity of attached atoms influences the chemical shift; for instance, a carbon attached to an oxygen atom will have a larger chemical shift. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 165-175 |

| C2 | 115-125 |

| C3 | 140-150 |

| C4 | 135-145 |

| C5 | 125-135 |

| C6 | 15-25 |

| CH₃ (at C4) | 10-20 |

| OCH₃ | 50-60 |

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Confirmation

For a molecule with multiple stereoisomers and complex proton and carbon spectra, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous structural confirmation. diva-portal.org These techniques provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing the connectivity of protons within the molecule. It would clearly show the coupling between H2 and H3, and between H5 and the protons of the C6 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the double bonds. For example, a NOESY experiment on the (2E,4E)-isomer would show a correlation between H3 and H5, which are on the same side of the C4-C5 double bond. In contrast, for the (2E,4Z)-isomer, a correlation would be expected between H3 and the C6-methyl protons.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. scinito.ainih.gov These techniques are complementary and offer valuable information about the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key characteristic absorption bands for this compound would include:

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1700-1730 cm⁻¹.

C=C stretching vibrations for the conjugated diene system, appearing around 1600-1650 cm⁻¹. The conjugation lowers the frequency compared to an isolated double bond.

C-O stretching vibrations for the ester linkage, usually found in the 1100-1300 cm⁻¹ region.

C-H stretching and bending vibrations for the methyl and olefinic protons.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net For this compound, the C=C stretching vibrations of the conjugated system would be expected to show strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C=O (Ester) | Stretching | 1700 - 1730 | IR (Strong) |

| C=C (Conjugated Diene) | Stretching | 1600 - 1650 | IR (Medium), Raman (Strong) |

| C-O (Ester) | Stretching | 1100 - 1300 | IR (Strong) |

| =C-H | Stretching | 3000 - 3100 | IR (Medium) |

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR (Medium) |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass of the molecular ion, which allows for the unambiguous determination of the molecular formula of this compound (C₈H₁₂O₂). This is crucial for distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for identifying any impurities. The retention time in the gas chromatogram provides a measure of the compound's volatility, while the mass spectrum of the eluting peak confirms its identity. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of a methoxy group (-OCH₃) or a methyl group (-CH₃) would be expected fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis and Isomer Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.

The conjugated diene system in this molecule gives rise to a strong π → π* electronic transition, resulting in a characteristic absorption maximum (λmax) in the UV region. The position of the λmax is sensitive to the extent of conjugation and the substitution pattern on the diene.

Different stereoisomers of this compound may exhibit subtle differences in their UV-Vis spectra. For instance, the λmax for the (2E,4E)-isomer is generally at a slightly longer wavelength and has a higher molar absorptivity (ε) compared to the (2Z,4Z)-isomer due to the more extended and planar conformation of the trans-conjugated system, which allows for more effective orbital overlap.

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC)

The separation and purity assessment of "this compound" are critical for its characterization and use in further applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for achieving high-resolution separation of this compound from reaction mixtures, byproducts, and potential isomeric impurities. The selection of the appropriate chromatographic method and conditions is paramount for obtaining accurate and reliable results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For "this compound," reversed-phase HPLC is a commonly employed mode. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The specific conditions for the HPLC analysis of "this compound" can vary depending on the sample matrix and the specific isomers being separated. A typical HPLC method would involve a C18 column as the stationary phase, which provides excellent hydrophobic selectivity. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The use of a gradient elution, where the composition of the mobile phase is changed over time, can be beneficial for separating compounds with a wide range of polarities.

Detection is commonly achieved using a UV detector, as the conjugated diene system in "this compound" exhibits strong absorbance in the UV region. The wavelength of detection is typically set at the absorbance maximum (λmax) of the compound to ensure high sensitivity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (gradient elution may be applied) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~265 nm (indicative, requires experimental determination) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and may require optimization for specific applications.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile compounds like "this compound." In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is often used. The choice of the stationary phase will influence the separation of different isomers of "this compound." The carrier gas is typically an inert gas like helium or nitrogen.

The temperature of the GC oven is a critical parameter that is often programmed to increase during the analysis (a temperature ramp). This allows for the efficient elution of compounds with different boiling points. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

Table 2: Representative GC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (for FID) |

| Injection Mode | Split (e.g., 50:1 split ratio) |

This table provides an example of GC conditions that would be a good starting point for the analysis of this compound.

The purity of "this compound" can be assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The presence of multiple peaks may indicate the presence of impurities or different geometric isomers (e.g., (2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)), which can often be resolved and quantified using these high-resolution chromatographic techniques.

Computational Chemistry Approaches to Methyl 4 Methylhexa 2,4 Dienoate Reactivity and Conformation

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Methyl 4-methylhexa-2,4-dienoate. These calculations provide a detailed picture of the electron distribution and orbital energies, which in turn dictate the molecule's reactivity.

The conjugated π-system in α,β-unsaturated esters is a key determinant of their chemical behavior, making them susceptible to both electrophilic and nucleophilic attacks. fiveable.me The electron-withdrawing nature of the carbonyl group significantly influences the reactivity of the entire conjugated system. fiveable.me DFT calculations can precisely quantify this influence. For instance, methods like B3LYP with a suitable basis set (e.g., 6-31G(d)) can be used to optimize the molecule's geometry and compute its electronic properties. e3s-conferences.orgresearchgate.net

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic centers) in red and electron-poor regions (electrophilic centers) in blue. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potentials around the β-carbon and the ester's methyl group protons.

Illustrative Data from DFT Calculations:

Below is a hypothetical table of electronic properties for the (2E,4E) and (2E,4Z) isomers of this compound, as would be obtained from DFT calculations.

| Property | (2E,4E)-Methyl 4-methylhexa-2,4-dienoate | (2E,4Z)-Methyl 4-methylhexa-2,4-dienoate |

| HOMO Energy | -6.5 eV | -6.4 eV |

| LUMO Energy | -0.8 eV | -0.7 eV |

| HOMO-LUMO Gap | 5.7 eV | 5.7 eV |

| Dipole Moment | 1.9 D | 2.1 D |

This table is illustrative and presents expected trends rather than experimentally verified data.

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different pathways.

For a conjugated diene ester like this compound, several reaction types are of interest. One prominent example is the Diels-Alder reaction, where the diene system reacts with a dienophile. Computational studies can predict the stereoselectivity and regioselectivity of such reactions by comparing the activation barriers of the possible transition states (endo vs. exo, ortho vs. meta).

Another key reaction is nucleophilic addition, particularly conjugate (or Michael) addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. fiveable.me Computational modeling can compare the energetics of this 1,4-addition pathway with direct 1,2-addition to the carbonyl carbon. These calculations often reveal why one pathway is favored over another under specific conditions (e.g., kinetic vs. thermodynamic control).

The study of reaction mechanisms often involves locating the transition state structure for each elementary step. The energy of this transition state, relative to the reactants, determines the reaction rate. Frequency calculations are also performed to confirm that the located structure is a true transition state (characterized by a single imaginary frequency).

Example of a Computed Reaction Profile:

The following table illustrates a hypothetical energy profile for the Michael addition of a simple nucleophile (e.g., methanethiolate) to this compound, comparing the 1,2- and 1,4-addition pathways.

| Parameter | 1,2-Addition Pathway | 1,4-Addition Pathway |

| Activation Energy (kcal/mol) | 15.2 | 12.5 |

| Energy of Intermediate (kcal/mol) | -8.7 | -14.3 |

| Overall Reaction Energy (kcal/mol) | -5.4 | -11.8 |

This data is for illustrative purposes to demonstrate the type of information gained from mechanistic studies.

Conformational Analysis and Stereoisomeric Stability by Molecular Modeling

This compound is a flexible molecule with several rotatable single bonds and the possibility of E/Z isomerism around its two double bonds. This leads to a complex conformational landscape and multiple stereoisomers, each with a unique three-dimensional shape and energy.

Molecular modeling techniques, ranging from faster molecular mechanics (MM) to more accurate quantum chemical methods, are employed to explore this landscape. Conformational analysis aims to identify the most stable conformers (lowest energy shapes) and the energy barriers to rotation around the single bonds (e.g., the C2-C3 bond and the C-O ester bond). For α,β-unsaturated esters, the planarity of the conjugated system is a key factor, with s-trans and s-cis conformations around the C2-C3 bond being of particular interest. nih.gov The relative energies of these conformers can be influenced by steric hindrance from substituents.

Furthermore, computational chemistry can be used to determine the relative stabilities of the different stereoisomers of this compound, such as (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). By calculating the ground state energy of each isomer, their relative populations at thermal equilibrium can be predicted using the Boltzmann distribution. These calculations often show that isomers with less steric repulsion, such as the all-trans (E,E) configuration, are thermodynamically more stable. e3s-conferences.org

Illustrative Relative Energies of Stereoisomers:

This table provides a hypothetical comparison of the relative energies of the four planar stereoisomers of this compound, calculated using a high-level DFT method.

| Stereoisomer | Relative Energy (kcal/mol) |

| (2E,4E) | 0.00 |

| (2E,4Z) | 1.2 |

| (2Z,4E) | 1.5 |

| (2Z,4Z) | 3.0 |

(Note: The (2E,4E) isomer is set as the reference with zero relative energy. This data is illustrative.)

Such analyses are crucial as the specific conformation and stereoisomeric form of a molecule can profoundly impact its reactivity and biological activity. nih.gov

Polymerization Science and Materials Applications of Dienate Monomers

Anionic Polymerization of Methyl 4-methylhexa-2,4-dienoate and Related Alkyl Dienates

Anionic polymerization provides a powerful method for the controlled synthesis of polymers from dienoate monomers. Research into alkyl dienoates, such as the structurally similar methyl 2-methyl-2,4-hexadienoate, offers significant insights into the potential polymerization behavior of this compound.

In the anionic polymerization of conjugated dienes, the regioselectivity of the addition process is a critical factor that determines the microstructure of the resulting polymer. For methyl 2,4-alkadienoates, including methyl 2-methyl-2,4-hexadienoate, studies have shown that the polymerization initiated by organolithium or organomagnesium compounds, such as t-BuLi or t-BuMgCl, proceeds predominantly through a 1,4-addition mechanism. nitech.ac.jp This means that the polymer chain grows by adding to the ends of the conjugated diene system (positions 1 and 4), resulting in a polymer backbone with in-chain double bonds.

Spectroscopic analyses, including ¹H and ¹³C NMR as well as IR spectroscopy, have confirmed that the polymerization of these related dienoates leads to a complete trans-1,4-addition. nitech.ac.jp The stereoregularity of the polymer is influenced by the reaction conditions. The use of certain additives, like methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide), can lead to polymers with relatively narrow molecular weight distributions, indicating a controlled polymerization process. nitech.ac.jp

Table 1: Regioselectivity in the Anionic Polymerization of a Related Alkyl Dienoate

| Monomer | Initiator | Polymerization Mechanism | Resulting Structure |

|---|---|---|---|

| Methyl 2-methyl-2,4-hexadienoate | t-BuLi or t-BuMgCl | 1,4-addition | trans-1,4-poly(methyl 2-methyl-2,4-hexadienoate) |

Data sourced from studies on related methyl 2,4-alkadienoates. nitech.ac.jp

The controlled nature of anionic polymerization of methyl 2,4-alkadienoates allows for the synthesis of well-defined polymer architectures. Specifically, by polymerizing different dienoate monomers, it is possible to create copolymers with specific arrangements of the monomer units, such as head-to-tail (H-T) and head-to-head (H-H) linkages.

For instance, the hydrogenation of poly(methyl 2,4-dimethyl-2,4-pentadienoate) results in a polymer that is equivalent to a head-to-tail alternating copolymer of propylene (B89431) and methyl methacrylate. nitech.ac.jp In contrast, the hydrogenation of poly(methyl 2-methyl-2,4-hexadienoate) yields a head-to-head alternating copolymer of the same two monomers. nitech.ac.jp

These distinct architectures have a significant impact on the thermal properties of the resulting polymers. The glass transition temperature (Tg) of the head-to-head copolymer has been found to be approximately 30°C higher than that of the head-to-tail copolymer. nitech.ac.jp Furthermore, thermogravimetric analysis has shown that the head-to-head structure is more thermally stable than its head-to-tail counterpart. nitech.ac.jp

Table 2: Thermal Properties of Head-to-Tail vs. Head-to-Head Copolymers from Related Dienoates

| Polymer Architecture | Precursor Polymer | Glass Transition Temperature (Tg) | Thermal Stability |

|---|---|---|---|

| Head-to-Tail (H-T) | poly(methyl 2,4-dimethyl-2,4-pentadienoate) | Lower | Lower |

Data based on hydrogenated polymers of related methyl 2,4-alkadienoates. nitech.ac.jp

Radical and Cationic Polymerization Investigations of Dienate Esters

While anionic polymerization of dienoate esters has been studied, investigations into their radical and cationic polymerization are less specific for "this compound." General principles of these polymerization methods can be considered.

Radical polymerization is a widely used industrial process, but its application to dienoate esters like methyl sorbate (B1223678) has been observed to be complex, sometimes leading to dimerization and other side reactions, especially at elevated temperatures. rsc.org For a successful radical polymerization, the choice of initiator and reaction conditions is crucial to control the polymer structure and minimize undesirable side reactions.

Cationic polymerization is typically effective for monomers with electron-donating groups that can stabilize the propagating carbocationic center. Alkenes with such substituents and heterocyclic monomers are common substrates for this method. aston.ac.uk The applicability of cationic polymerization to "this compound" would depend on the ability of the ester and methyl groups to stabilize the cationic intermediate formed during polymerization.

Development of Advanced Polymeric Materials from Dienate Derivatives

The polymers derived from dienoate esters hold potential for the development of advanced materials due to the presence of functionalizable double bonds in the polymer backbone. These double bonds can be subjected to post-polymerization modifications to introduce new functionalities and tailor the material properties for specific applications.

Biochemical and Biotechnological Relevance of Hexadienoate Derivatives

Enzymatic Transformations and Biocatalysis involving Dienate Structures

The dienoate structure of methyl 4-methylhexa-2,4-dienoate, characterized by two conjugated carbon-carbon double bonds and an ester group, presents several sites for enzymatic attack. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods.

One of the primary enzymatic transformations applicable to ester compounds is hydrolysis , typically catalyzed by esterases or lipases . These enzymes cleave the ester bond to yield the corresponding carboxylic acid (4-methylhexa-2,4-dienoic acid) and methanol (B129727). This reaction is often reversible, and by controlling the reaction conditions, such as removing water, these enzymes can also be used for ester synthesis.

Another significant enzymatic reaction is the reduction of the carbon-carbon double bonds . Ene reductases , a class of flavin-dependent enzymes, are known to asymmetrically reduce activated alkenes. rsc.orgresearchgate.net The conjugated double bonds in this compound are activated by the electron-withdrawing ester group, making them potential substrates for such enzymes. This biocatalytic reduction would yield various saturated or partially saturated methyl esters, potentially with high stereoselectivity, which is a significant advantage in the synthesis of chiral molecules.

Furthermore, alcohol acyltransferases (AATs) are a versatile group of enzymes that play a crucial role in the natural production of esters by condensing an alcohol with an acyl-CoA. nih.govresearchgate.net While often associated with the synthesis of flavor and fragrance compounds, engineered AATs could potentially be used for the synthesis of this compound from methanol and 4-methylhexa-2,4-dienoyl-CoA.

Metabolite Identification and Metabolic Pathway Elucidation (e.g., in microbial systems)

The metabolic fate of this compound in microbial systems is likely to follow established pathways for ester and hydrocarbon metabolism. Microorganisms, particularly bacteria and yeasts, are known to utilize a wide variety of organic compounds as carbon and energy sources. nih.gov

A plausible metabolic pathway for this compound would likely commence with its hydrolysis by microbial esterases, as mentioned earlier, to 4-methylhexa-2,4-dienoic acid and methanol. The methanol can be assimilated through pathways involving methanol dehydrogenase.

The resulting 4-methylhexa-2,4-dienoic acid would then enter a catabolic pathway. A probable route is through a series of reactions analogous to beta-oxidation . This would involve the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by oxidation, hydration, and thiolytic cleavage to shorten the carbon chain. The presence of the double bonds and the methyl branch would necessitate the action of auxiliary enzymes such as isomerases and reductases to reconfigure the molecule for processing by the core beta-oxidation enzymes.

The identification of metabolites in such a pathway would involve techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to detect and identify the intermediates formed during microbial degradation. Stable isotope labeling studies, where microorganisms are fed with a labeled version of this compound, could definitively trace the metabolic route and identify the resulting products.

Chemoenzymatic Synthesis of Complex Molecules Utilizing Dienate Precursors

The dienoate scaffold of this compound makes it a valuable starting material for the chemoenzymatic synthesis of more complex molecules. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of biocatalysis.

A key application of dienoate precursors is in Diels-Alder reactions , a powerful tool in organic synthesis for the formation of six-membered rings. While traditionally a purely chemical reaction, research into enzymatic Diels-Alderases has shown the potential for biocatalytic control over the stereochemistry of the products. A dienoate ester like this compound could serve as the diene component in such reactions, reacting with various dienophiles to produce a wide range of cyclic compounds.

Furthermore, the enzymatic transformations discussed earlier can be integrated into multi-step chemoenzymatic routes. For instance, the stereoselective reduction of one of the double bonds by an ene reductase could be the initial step to create a chiral building block. This intermediate could then be subjected to further chemical modifications, such as epoxidation, dihydroxylation, or coupling reactions, to build up molecular complexity.

Methyl 4 Methylhexa 2,4 Dienoate As a Key Intermediate in Complex Organic Synthesis

Strategic Use in Total Synthesis of Natural Products

The intricate structures of many natural products demand innovative and efficient synthetic strategies. Methyl 4-methylhexa-2,4-dienoate and its derivatives serve as crucial precursors for constructing key fragments of these complex molecules.

Dictyostatin (B1249737): The total synthesis of dictyostatin, a potent anticancer agent isolated from a marine sponge, represents a significant challenge in organic synthesis. acs.orgnih.gov The complex architecture of dictyostatin features a 22-membered macrolactone with multiple stereocenters and two diene moieties. acs.org While direct incorporation of this compound is not explicitly detailed in all reported syntheses, the construction of the diene portions often involves strategies where analogous substituted dienoates are key intermediates. acs.orgsci-hub.se For instance, Horner-Wadsworth-Emmons and Wittig-type reactions are commonly employed to create the conjugated double bond systems present in dictyostatin, highlighting the importance of functionalized alkene building blocks. sci-hub.se The strategic placement of the methyl group and the ester functionality in this compound makes it a conceptually ideal starting point for elaborating the side chains of such macrolides.

Passifloricin A Fragments: The synthesis of fragments of passifloricin A, a natural product with notable biological activities, also showcases the utility of conjugated diene systems. rsc.org The core structure of passifloricin A contains a dihydropyranone ring. While the specific use of this compound is not always directly cited, the synthesis of related structures often relies on methodologies where such dienoates are valuable. Ring-closing metathesis (RCM) and various olefination reactions are key strategies in constructing the heterocyclic core and its appendages, often starting from precursors bearing conjugated diene motifs. rsc.orgwpmucdn.com

The general synthetic strategies for these natural products often involve the coupling of several complex fragments. The diene functionality in molecules like this compound is particularly amenable to powerful carbon-carbon bond-forming reactions such as the Diels-Alder reaction, which can rapidly generate cyclic structures with high stereocontrol. nih.govutexas.edu

| Natural Product | Key Synthetic Strategy | Relevance of Dienoate Intermediates |

| Dictyostatin | Macrolactonization, Wittig/HWE Olefination | Precursors for diene side chains |

| Passifloricin A | Ring-Closing Metathesis, Olefination | Building blocks for heterocyclic core |

Building Block for Pharmaceutical and Agrochemical Intermediates

The conjugated diene motif present in this compound is a valuable synthon for the preparation of a wide array of cyclic and acyclic compounds that are precursors to pharmaceutically and agrochemically active molecules.

The Diels-Alder reaction, a cornerstone of organic synthesis, is a prime example of how this building block can be utilized. nih.govutexas.edu With its electron-withdrawing ester group, this compound can act as a reactive dienophile or, under certain conditions, as the diene component in cycloaddition reactions. dtu.dk This allows for the stereocontrolled synthesis of substituted cyclohexenes, which are common scaffolds in many drug molecules and pesticides. The ability to control the regioselectivity and stereoselectivity of these reactions by using Lewis acid catalysts further enhances the utility of this intermediate. mdpi.com

Furthermore, the double bonds within this compound can be selectively functionalized through various reactions, including epoxidation, dihydroxylation, and hydrogenation. This allows for the introduction of diverse functional groups and the creation of chiral centers, which are often crucial for biological activity.

Design and Synthesis of Specialty Chemicals and Advanced Materials Precursors

The reactivity of the conjugated diene system in this compound also extends to the field of materials science. This compound can serve as a monomer or a co-monomer in polymerization reactions to create specialty polymers with tailored properties.

The Diels-Alder reaction, for instance, can be employed in the synthesis of polymers, leading to materials with high thermal stability and specific mechanical properties. The ester functionality can be further modified post-polymerization to introduce other desired characteristics.

Moreover, the ability to undergo various chemical transformations makes this compound a precursor for advanced materials. For example, it can be used to synthesize cross-linking agents for resins and coatings, or as a starting material for the production of fine chemicals used in fragrances and other specialty applications. The controlled introduction of the methyl-substituted diene moiety can influence the physical properties of the resulting materials, such as their refractive index and thermal expansion.

| Application Area | Key Reactions | Resulting Structures/Materials |

| Pharmaceuticals | Diels-Alder, Epoxidation, Hydrogenation | Substituted cyclohexenes, functionalized acyclic chains |

| Agrochemicals | Cycloaddition reactions | Heterocyclic and carbocyclic scaffolds |

| Specialty Chemicals | Polymerization, Cross-linking | Specialty polymers, resins, fine chemicals |

| Advanced Materials | Monomer synthesis | Materials with tailored thermal and mechanical properties |

Q & A

Q. What are the established synthetic routes for Methyl 4-methylhexa-2,4-dienoate, and how do reaction conditions influence yield and stereochemistry?

this compound can be synthesized via acid-catalyzed esterification. For example, a method involving methanol and HCl (1 eq acid, 2 eq HCl in methanol) at room temperature for 16 hours achieved 93% yield after purification by flash chromatography . Key factors include solvent choice, acid catalyst concentration, and reaction time to avoid side reactions like isomerization. Stereochemical control (E/Z configuration) is critical; NMR analysis (δ 7.25–7.10 ppm for protons, 167.8 ppm for carbonyl carbons) confirms structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of 1H/13C NMR and gas chromatography-mass spectrometry (GC-MS) . For NMR, characteristic signals include olefinic protons (δ 5.71–6.19 ppm) and ester carbonyl carbons (δ 167.8 ppm) . GC-MS with electron ionization can confirm molecular weight (140.18 g/mol for related dienoates) and detect impurities like unreacted precursors or isomers .

Q. What are the stability considerations for storing this compound in laboratory settings?

Store under inert atmosphere (N2/Ar) at −20°C to prevent oxidation or hydrolysis. The compound’s conjugated diene system is susceptible to light-induced isomerization; amber glass vials are recommended . Regular purity checks via TLC or HPLC are advised.

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways of aromatic pollutants?

Analogous dienoates (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) are intermediates in polychlorinated biphenyl (PCB) degradation. Enzymes like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) cleave the dienoate into smaller metabolites (e.g., 2-hydroxypenta-2,4-dienoate and benzoate derivatives) . Researchers should assay hydrolase activity using UV-Vis spectroscopy (monitor λ ~ 434 nm for meta-cleavage products) .

Q. What catalytic strategies improve the stereoselective functionalization of this compound in organic synthesis?

Transition-metal catalysts (e.g., Grubbs or Hoveyda-Grubbs complexes) enable cross-metathesis reactions with alkenes. For example, ethyl 3-methylhexa-2,4-dienoate reacts with styrene derivatives to yield E-selective products (95% regioselectivity) . Optimize catalyst loading (1–5 mol%) and solvent polarity (CH2Cl2 or toluene) to minimize dimerization byproducts (<2%) .

Q. How do structural modifications (e.g., methyl substitution) impact the reactivity of this compound in enzymatic assays?

Methyl groups at C4 influence substrate-enzyme interactions. In hydrolase assays, substitutions alter binding affinity to enzymes like BphD. Use kinetic assays (Km, Vmax) and molecular docking to compare wild-type vs. mutant enzymes . For instance, Pseudomonas cruciviae’s NADPH-dependent reductase shows reduced activity against methyl-esterified substrates .

Q. What analytical challenges arise when resolving isomeric mixtures of this compound, and how can they be addressed?

Isomers (E,E; E,Z; Z,Z) complicate chromatographic separation. Use chiral HPLC columns (e.g., Chiralpak IG-3) with hexane/isopropanol gradients. Alternatively, circular dichroism (CD) spectroscopy distinguishes enantiomers based on Cotton effects . For quantification, combine NMR integration with calibration curves.

Data Contradiction Analysis

Q. How can discrepancies in reported enzymatic degradation efficiencies of dienoates be reconciled?

Variations in enzyme source (e.g., Pseudomonas vs. Rhodococcus strains) and assay conditions (pH, temperature) significantly impact activity. For example, Rhodococcus sp. M5’s hydrolase (BpdF) shows 40% lower activity than Pseudomonas putida’s BphD under identical conditions . Standardize assays using reference substrates (e.g., 2,3-dihydroxybiphenyl) and report kinetic parameters (kcat/Km) for cross-study comparisons .

Methodological Recommendations

- Enzymatic Assays: Pre-incubate enzymes with cofactors (e.g., NADPH for reductases) to ensure full activity .

- Synthetic Protocols: Use anhydrous solvents and monitor reactions via in-situ FTIR to track esterification progress .

- Environmental Studies: Pair GC-MS with stable isotope probing (SIP) to trace dienoate metabolism in microbial consortia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.